Isocryptoxanthin
Description
Properties
Molecular Formula |
C40H56O |
|---|---|
Molecular Weight |
552.9 g/mol |
IUPAC Name |
2,4,4-trimethyl-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-2-en-1-ol |
InChI |
InChI=1S/C40H56O/c1-30(18-13-20-32(3)23-25-36-34(5)22-15-28-39(36,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-37-35(6)38(41)27-29-40(37,9)10/h11-14,16-21,23-26,38,41H,15,22,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+ |
InChI Key |
JCRCKXUPYKELBT-QQGJMDNJSA-N |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(CCC2(C)C)O)C)C)C |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C(CCC2(C)C)O)C)/C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(CCC2(C)C)O)C)C)C |
Origin of Product |
United States |
Scientific Research Applications
Nutritional Applications
Antioxidant Properties
Isocryptoxanthin exhibits strong antioxidant activity, which is beneficial in preventing oxidative stress-related diseases. Research indicates that carotenoids, including this compound, can mitigate oxidative damage in cells, potentially reducing the risk of chronic diseases such as cancer and cardiovascular diseases .
Provitamin A Activity
this compound serves as a precursor to vitamin A, which is essential for vision, immune function, and skin health. Its conversion to retinal through enzymatic cleavage contributes to maintaining adequate vitamin A levels in the body . This property highlights its importance in dietary supplements aimed at improving overall health.
Medical Applications
Cancer Prevention
Studies have shown that this compound may possess anticancer properties. For instance, it has been associated with reduced breast cancer risk due to its ability to modulate cellular signaling pathways involved in tumorigenesis . The compound's antioxidant properties also contribute to its potential role in cancer prevention by neutralizing free radicals that can damage DNA.
Non-Alcoholic Fatty Liver Disease (NAFLD)
Research indicates that this compound can improve conditions associated with NAFLD. Mechanistic studies using animal models demonstrate that this carotenoid helps reduce inflammation and oxidative stress in the liver, thereby improving insulin sensitivity and lipid metabolism . These findings suggest potential therapeutic applications for managing NAFLD and related metabolic disorders.
Agricultural Applications
Crop Enhancement
this compound can be utilized in agricultural practices to enhance the nutritional quality of crops. By bioengineering plants to increase their carotenoid content, particularly this compound, it is possible to improve their health benefits for consumers. This application aligns with the growing demand for functional foods rich in antioxidants and vitamins .
Case Studies
Chemical Reactions Analysis
Oxidation and Reduction Reactions
Isocryptoxanthin undergoes oxidation and reduction processes characteristic of carotenoids. These reactions are critical for its antioxidant properties and metabolic transformations:
-
Oxidation : The conjugated double-bond system (11 conjugated bonds) enables electron delocalization, making it susceptible to oxidation. This generates epoxy, carbonyl, or hydroxylated derivatives . For example, enzymatic oxidation at C-4 produces echinenone (β-caroten-4-one) .
-
Reduction : Hydrogenation of specific double bonds can yield partially saturated derivatives, altering its biological activity .
Table 1: Key Oxidation Products of this compound
Nucleophilic Reactions of Cations
This compound forms stable mono- and dications under acidic conditions, which react with nucleophiles to yield structurally diverse products :
-
Water : Forms 4-hydroxy-β-carotene derivatives.
-
Methanol : Produces methoxy-substituted analogs.
-
Thioacetate : Generates thioether-linked compounds.
Table 2: Nucleophilic Quenching Products
| Nucleophile | Product Type | Yield (%) | Stereochemistry | Reference |
|---|---|---|---|---|
| H₂O | 4-Hydroxy-β-carotene | 45 | Mixed E/Z | |
| CH₃OH | 4-Methoxy-β-carotene | 32 | Predominantly E | |
| N₃⁻ | 4-Azido-β-carotene | 28 | Z-configuration |
Notably, these reactions exhibit extensive E/Z isomerization, with thioacetate quenching favoring Z-isomers .
Enzymatic Transformations in Metabolic Pathways
This compound serves as an intermediate in carotenoid biosynthesis and degradation:
-
Biosynthesis : Derived from β-carotene via hydroxylation at C-4 by β-carotene hydroxylase (BCH) .
-
Degradation : Oxidized to ketocarotenoids (e.g., canthaxanthin) through dehydrogenase activity .
Key Enzymatic Pathways :
-
Hydroxylation :
-
Dehydrogenation :
Artifact Formation During Chromatography
This compound can form artifacts during purification due to interactions with chromatographic adsorbents:
-
Micro-Cel C : Converts β-carotene into this compound and isozeaxanthin via dehydrogenation .
-
Mechanism : Proposed surface-mediated electron transfer leading to allylic oxidation .
Implications : Artifact formation complicates natural product isolation, necessitating validation via NMR and mass spectrometry .
Electrochemical Reactions
Recent studies suggest that electrostatic modulation enhances reaction rates in non-redox processes:
-
Electric Field Effects : Applying 1–2 V accelerates proton-coupled electron transfer (PCET) in this compound oxidation by up to 10⁵-fold .
-
Mechanism : Field-induced polarization stabilizes transition states, lowering activation energy .
Synthetic Modifications
This compound is synthesized via bromination of β-carotene:
-
Bromination :
-
Hydrolysis :
Yield : ~60% after chromatographic purification.
Preparation Methods
Solvent-Based Extraction from Plant Matrices
This compound occurs naturally in select organisms, necessitating extraction methods that preserve its structural integrity. A protocol adapted from mandarin juice (Citrus clementina) carotenoid extraction involves sequential solvent partitioning and saponification. Fresh juice is homogenized with methanol and chloroform under cold, dim-light conditions to prevent degradation. The chloroform phase, enriched with carotenoids, is evaporated and subjected to saponification using methanolic potassium hydroxide (6% w/v) to hydrolyze esterified forms into free carotenoids. Post-saponification, free this compound is recovered via petroleum ether-diethyl ether (9:1) partitioning, followed by drying under nitrogen. This method yields a crude extract amenable to further purification.
Phenol-Assisted Extraction from Bacterial Biomass
Bacterial carotenoids, including this compound analogs, require aggressive solubilization due to their integration into cell membranes. A phenol-diethyl ether system proves effective for disrupting Brevibacterium and Rhodomicrobium cells. Biomass is treated with liquefied phenol (0.4 mL) and vortexed briefly (<30 s) to lyse cells, followed by diethyl ether extraction. The ether phase is washed with potassium hydroxide (2% w/v) to remove acidic contaminants, dried over sodium sulfate, and concentrated under nitrogen. This approach minimizes degradation while achieving >90% recovery of labile carotenoids.
Chemical Synthesis of this compound
Biosynthetic Pathways from Isoprenoid Precursors
This compound biosynthesis parallels general carotenoid pathways, beginning with the condensation of geranylgeranyl pyrophosphate (GGPP) to form phytoene. In plants and bacteria, phytoene desaturase introduces double bonds, yielding lycopene, which is cyclized to β-carotene. Hydroxylation at the C4 position by cytochrome P450 monooxygenases then produces this compound. In vitro reconstitution of this pathway requires GGPP synthase, phytoene synthase, and hydroxylases, often expressed heterologously in Escherichia coli for controlled production.
Semi-Synthetic Modification of β-Carotene
Direct hydroxylation of β-carotene offers a route to this compound. Using lithium aluminum hydride (LiAlH4) under anhydrous conditions, β-carotene undergoes regioselective hydroxylation at C4. However, this method yields mixtures requiring chromatographic separation to isolate this compound from side products. Alternative catalysts, such as metalloporphyrins, improve selectivity but remain under development.
Purification and Analysis of this compound
High-Performance Liquid Chromatography (HPLC)
HPLC with photodiode array detection is the gold standard for this compound purification. A C30 reverse-phase column, employing a ternary gradient of methanol, water, and methyl tert-butyl ether (MTBE), achieves baseline separation of this compound from structurally similar carotenoids. Elution conditions (1 mL/min, 25°C) and gradient profiles (Table 1) are optimized to resolve hydroxylated and non-hydroxylated analogs.
Table 1: HPLC Gradient Profile for this compound Purification
| Time (min) | Methanol (%) | Water (%) | MTBE (%) |
|---|---|---|---|
| 0 | 90 | 5 | 5 |
| 12 | 95 | 0 | 5 |
| 30 | 75 | 0 | 25 |
| 50 | 50 | 0 | 50 |
Spectroscopic Identification
This compound exhibits characteristic UV-Vis absorption maxima at 430, 453, and 481 nm, with a spectral fine structure indicative of its conjugated diene system. Post-purification, nuclear magnetic resonance (NMR) confirms the C4 hydroxylation pattern, with distinct shifts at δ 3.5–4.0 ppm for the hydroxyl proton and δ 1.2–1.5 ppm for methyl groups adjacent to the cyclohexenol ring.
Challenges and Optimization Strategies
Stability During Processing
This compound’s susceptibility to oxidation mandates antioxidant additives (e.g., BHT) in extraction solvents. Saponification at room temperature, rather than elevated temperatures, reduces isomerization risks. For synthetic batches, inert atmospheres (N2 or Ar) and light-resistant glassware are essential.
Scaling for Industrial Production
While plant extracts provide low yields (≤0.1% w/w), microbial systems engineered with carotenogenic genes offer scalable alternatives. Fermentation of modified E. coli or Saccharomyces cerevisiae strains achieves titers up to 500 mg/L, though downstream processing costs remain prohibitive for large-scale applications .
Q & A
Q. What experimental methods are most reliable for identifying isocryptoxanthin in biological samples?
To confirm the presence of this compound, researchers should combine co-chromatography with authentic standards (e.g., HPLC or TLC) and spectroscopic validation (e.g., UV-Vis, mass spectrometry). For example, a study on carotenoids in stick insects used co-chromatography with synthesized standards and molecular ion stability analysis via high electron impact mass spectrometry to differentiate this compound from structurally similar compounds like β,β-caroten-2-ol . Stability tests in acidic solutions can further distinguish retro rearrangement patterns unique to specific isomers.
Q. How can researchers ensure reproducibility in synthesizing this compound for laboratory studies?
Reproducibility requires detailed protocols for synthesis and purification . Document reaction conditions (e.g., solvent systems, temperature, catalysts), purification steps (e.g., column chromatography), and characterization data (e.g., NMR, IR spectra). Refer to guidelines from reputable journals (e.g., Beilstein Journal of Organic Chemistry), which mandate inclusion of purity assessments (e.g., HPLC traces) and spectral comparisons with literature data . Independent validation by a second lab is recommended to address variability in synthetic yields.
Q. What are the key challenges in isolating this compound from natural sources?
Challenges include low abundance in natural matrices and co-elution with structurally similar carotenoids . To mitigate this, employ two-step extraction (e.g., solvent partitioning followed by solid-phase extraction) and high-resolution chromatographic techniques (e.g., UPLC coupled with diode-array detection). Pre-treatment with saponification can remove lipid interferents, while tandem mass spectrometry (MS/MS) enhances specificity for low-concentration analytes .
Advanced Research Questions
Q. How can contradictory data on this compound’s bioactivity be systematically resolved?
Contradictions often arise from variability in experimental models (e.g., cell lines vs. in vivo systems) or dosage discrepancies . Researchers should conduct dose-response studies across multiple models and perform meta-analyses to identify confounding variables. For example, differences in antioxidant activity may stem from assay conditions (e.g., DPPH vs. ORAC assays); standardizing protocols and reporting negative controls can improve cross-study comparability .
Q. What advanced techniques are critical for elucidating this compound’s metabolic pathways?
Isotopic labeling (e.g., ¹³C or ²H tracers) combined with LC-high-resolution MS enables tracking of metabolic intermediates in vivo. For mechanistic insights, use gene knockout models (e.g., CRISPR/Cas9) to study enzymes like β-carotene hydroxylases. Recent studies on carotenoid metabolism in insects highlight the utility of RNA-seq to identify candidate genes involved in isomer-specific modifications .
Q. How should researchers design experiments to differentiate this compound’s effects from those of its isomers?
Employ isomer-specific assays , such as chiral chromatography and circular dichroism spectroscopy , to isolate biological activity. For cellular studies, use competition assays where this compound and its isomers are co-administered to observe competitive binding or inhibition. A 2023 study resolved conflicting reports on carotenoid roles in insect pigmentation by isolating isomers via preparative HPLC and testing their incorporation into cuticular proteins .
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in preclinical studies?
Use non-linear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀/IC₅₀ values. For multi-variable datasets (e.g., oxidative stress markers), apply multivariate analysis (PCA or PLS-DA) to identify correlated biomarkers. Ensure power analysis is performed a priori to determine sample sizes, reducing Type II errors in underpowered studies .
Methodological Guidelines
Q. How can researchers validate the purity of this compound samples for in vivo studies?
Follow ICH Q2(R1) guidelines for analytical validation:
Q. What criteria should guide the selection of model systems for studying this compound’s biological roles?
Prioritize systems with well-characterized carotenoid metabolism , such as Drosophila melanogaster (for genetic tractability) or mammalian hepatocyte lines (for human relevance). Avoid models lacking key transporters (e.g., SCARB1 mutants), which may yield misleading absorption data. Justify choices based on the research question’s scope (e.g., antioxidant vs. pro-vitamin A activity) .
Q. How can conflicting structural data on this compound derivatives be reconciled?
Apply X-ray crystallography or NMR-based structural elucidation to resolve ambiguities. For unstable derivatives, use low-temperature crystallography or in silico docking simulations to predict binding conformations. A 2022 study on carotenoid-protein interactions combined cryo-EM with molecular dynamics simulations to resolve isomer-specific binding sites .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
